(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Description
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine featuring a tetrahydronaphthalene backbone with a methoxy group at position 5 and an amine group at position 1 in the R-configuration. Its molecular formula is C₁₁H₁₅NO (SMILES: COC1=CC=CC2=C1CCCC2N) . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate for synthesizing ligands targeting G protein-coupled receptors (GPCRs), such as the D₂ dopamine receptor . Its hydrochloride salt (CAS: 2829279-65-2) is commercially available for laboratory use, with purity exceeding 98% and enantiomeric excess (ee) >98% .
Properties
IUPAC Name |
(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLJGXBRZQHFBR-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CCC[C@H]2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-methoxy-1-tetralone using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield fully saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: 5-Methoxy-1-tetralone or 5-methoxy-1-naphthaldehyde.
Reduction: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Table 1: Structural Comparison of Tetrahydronaphthalenamine Derivatives
Key Observations :
- Substituent Position and Chirality : The position of methoxy (e.g., 5- vs. 7-methoxy) and halogen groups (e.g., 5-F vs. 6-F) significantly impacts bioactivity. For instance, sertraline's 3,4-dichlorophenyl group enhances serotonin affinity, while the (1R)-5-methoxy derivative’s configuration optimizes D₂ receptor binding .
- Chirality : Enantiomers like (1R)-5-methoxy and (1S)-5-methoxy (CAS: 103834-50-0) exhibit divergent receptor interactions, underscoring the importance of stereochemistry in drug design .
Key Observations :
Physical and Chemical Properties
Table 3: Physicochemical Properties
Biological Activity
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 103882-27-5) is a chiral amine derivative of tetrahydronaphthalene. It has garnered attention for its potential biological activity, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a methoxy group attached to a tetrahydronaphthalene framework. Its IUPAC name is this compound. The molecular formula is , and it has a molecular weight of 175.25 g/mol.
The biological activity of this compound is primarily mediated through its interactions with various receptors in the central nervous system:
- Serotonin Receptors: It has been evaluated for its affinity for 5-HT1A receptors. Studies indicate that the stereochemistry of the compound influences its selectivity and affinity for these receptors.
- Dopamine Receptors: The compound exhibits varying affinities for D2 receptors based on its enantiomeric form.
- Adrenergic Receptors: Its interaction with alpha-1 adrenergic receptors has also been documented.
In Vitro Studies
Research has demonstrated that this compound shows significant binding affinity to serotonin receptors:
| Compound | Receptor Type | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | 5-HT1A | 7.0 - 2.3 | >250-fold vs D2 and alpha1 |
| (-)-enantiomer | D2 | Variable | Higher than (+)-isomer |
| (+)-enantiomer | alpha1 | Variable | Higher than (-)-isomer |
In a study evaluating several derivatives of tetrahydronaphthalene amines, it was found that the selectivity profile varied significantly between enantiomers. The (-)-enantiomers generally displayed higher affinity for D2 receptors while the (+)-enantiomers showed better selectivity for alpha-1 receptors .
Case Studies
A notable study involved the synthesis and evaluation of various 1-aryl-4-(5-methoxy-tetrahydronaphthalenyl) piperazines. These compounds were tested for their binding affinities and intrinsic activities at serotonin receptors. The results indicated that specific configurations led to enhanced receptor binding and potential therapeutic effects in models of anxiety and depression .
Therapeutic Potential
Given its receptor activity profile, this compound is being explored as a candidate for drug development targeting:
- Anxiety Disorders: Its modulation of serotonin pathways suggests potential anxiolytic effects.
- Depression: The compound's interaction with both serotonin and dopamine receptors may offer therapeutic benefits in depressive disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
